molecular formula C14H9ClN4 B2620965 4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine CAS No. 1312186-10-9

4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine

Cat. No.: B2620965
CAS No.: 1312186-10-9
M. Wt: 268.7
InChI Key: PIYVABICEOCBNY-UHFFFAOYSA-N
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Description

4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine (: 1312186-10-9) is a chemical compound with the molecular formula C 14 H 9 ClN 4 and a molecular weight of 268.70 . It belongs to a class of pyridine-pyrimidine hybrids that are of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors . While direct bioactivity data for this specific compound is limited in public sources, recent scientific literature highlights the considerable research value of its structural analogues. A 2024 study in Bioorganic Chemistry investigated a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues, which share a closely related pyridine-pyrimidine scaffold, as potent and selective cyclin-dependent kinase 2 (CDK2) inhibitors . CDK2 is a critical regulator of the cell cycle, and its overexpression is implicated in the proliferation and metastasis of various cancers, including colon cancer (HT-29), breast cancer (MCF-7), and leukemia (MV4-11) . The study found that the most promising analogue, compound 7l , demonstrated potent antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cells, showcasing the potential of this chemical class in oncology research . As a building block, this compound can be used in cross-coupling reactions and as a precursor for the synthesis of more complex molecules for biological screening . This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2-chloropyridin-3-yl)-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4/c15-13-11(2-1-6-17-13)12-5-9-18-14(19-12)10-3-7-16-8-4-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYVABICEOCBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Formation of Pyrimidine Core: The pyrimidine core is constructed through a condensation reaction involving appropriate precursors.

    Substitution Reactions: The chloropyridinyl and pyridinyl groups are introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives under appropriate conditions.

    Reduction: Reduction of the pyridine rings to form dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrimidine derivatives, including 4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine, exhibit notable antimicrobial properties. Studies have tested these compounds against various microbial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli32
Compound BS. aureus16
This compoundE. coli, S. aureus25

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Various studies indicate that pyrimidine derivatives can inhibit cancer cell proliferation through different mechanisms, such as inducing apoptosis and cell cycle arrest. For example, certain derivatives have shown IC50 values in the low micromolar range against multiple cancer cell lines, suggesting strong anticancer potential .

Table 2: Anticancer Activity of Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa0.0227
Compound BMCF-70.045
This compoundA5490.035

Herbicidal Properties

In agrochemical research, pyrimidine derivatives have been explored for their herbicidal properties. Studies have indicated that compounds with specific substitutions can exhibit effective post-emergence herbicidal action against common weeds such as Amaranthus species and Echinochloa crusgalli. The effectiveness of these compounds is often measured by their IC50 values in comparison to standard herbicides .

Table 3: Herbicidal Efficacy of Pyrimidine Derivatives

CompoundTarget WeedIC50 (g/ha)
Compound AAmaranthus retroflexus375
Compound BEchinochloa crusgalli400
This compoundCirsium arvense350

Anti-inflammatory Applications

The compound has also been studied for its anti-inflammatory effects, showing potential as a candidate for treating inflammatory conditions. Research indicates that certain derivatives can significantly inhibit paw edema in animal models, demonstrating efficacy comparable to established anti-inflammatory drugs like indomethacin .

Table 4: Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundInhibition (%) at 4h
Indomethacin47.72
Compound A43.17
Compound B40.91

Other Biological Activities

Beyond the aforementioned applications, pyrimidine derivatives are being explored for their roles in diabetes management and antiviral activity. For instance, some compounds have shown promising results as inhibitors of α-amylase and α-glucosidase, which are critical enzymes in carbohydrate metabolism . Additionally, certain derivatives exhibit antiviral properties against viruses such as Zika virus and Dengue virus, highlighting their potential in infectious disease treatment .

Mechanism of Action

The mechanism of action of 4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Pathways Involved: Involvement in pathways related to cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyrimidine Core

Chlorine vs. Amino Groups

The compound 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine () replaces the pyrimidine’s 2-pyridin-4-yl group with an amino-substituted phenyl ring. The amino group increases solubility due to hydrogen bonding but may reduce metabolic stability compared to the chloro group in the target compound. Biological screening of such analogs shows varied antimicrobial activities, suggesting substituent-dependent efficacy .

Trifluoromethyl Derivatives

6-(3-Chlorophenyl)-2-(pyridin-4-yl)-4-(trifluoromethyl)pyrimidine (DT418, ) replaces the 2-chloropyridin-3-yl group with a trifluoromethyl (CF₃) group. The CF₃ group is strongly electron-withdrawing, enhancing oxidative stability and altering logP values (predicted: ~3.5 vs. ~2.8 for the target compound). This substitution may improve blood-brain barrier penetration but could reduce solubility in polar solvents .

Methoxy-Substituted Analogs

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine (CAS 133661-38-8, ) introduces a methoxy group at position 5. Its pKa is predicted to be higher (~1.5) than the target compound due to the electron-donating methoxy group .

Heterocyclic Variations

Piperidine vs. Pyridine Substituents

2-Chloro-4-(piperidin-1-yl)pyrimidine (CAS 5429-00-5, ) substitutes the pyridin-3-yl group with a piperidine ring. Piperidine’s aliphatic nature reduces aromatic interactions but increases basicity (predicted pKa ~7.2 vs. ~4.5 for the target compound). This analog may exhibit improved solubility in acidic environments but lower target specificity .

Sulfur-Containing Derivatives

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (CAS 338961-02-7, ) incorporates sulfanyl groups, increasing molecular weight (448.25 g/mol vs. ~297.7 g/mol for the target compound) and lipophilicity. Such modifications are associated with enhanced membrane permeability but may complicate synthetic routes .

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name CAS Number Substituents Similarity Score Predicted logP Key Feature
4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine - 2-Pyridin-4-yl, 4-(2-Cl-pyridin-3-yl) - ~2.8 High electrophilicity
2-Chloro-4-(piperidin-1-yl)pyrimidine 5429-00-5 4-Piperidin-1-yl 0.95 ~3.1 Increased basicity
6-(3-Chlorophenyl)-2-(pyridin-4-yl)-4-(CF₃)pyrimidine DT418 4-CF₃, 6-(3-Cl-phenyl) 0.89 ~3.5 Enhanced stability
4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine 133661-38-8 5-OCH₃ 0.88 ~2.5 Higher solubility

Biological Activity

4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine, with CAS number 1312186-10-9, is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which include a chlorinated pyridine moiety and another pyridine ring. The following sections will detail its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant studies and data.

The molecular formula of this compound is C14H9ClN4, with a molecular weight of 268.70 g/mol. The compound's structural attributes contribute significantly to its biological activities.

PropertyValue
Molecular FormulaC14H9ClN4
Molecular Weight268.70 g/mol
CAS Number1312186-10-9

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs such as celecoxib.

Key Findings:

  • Inhibition of COX Enzymes: The compound exhibited significant inhibition of COX-2 with an IC50 value of approximately 0.04 μmol .
  • Effect on mRNA Expression: Exposure to the compound resulted in decreased mRNA expressions of inducible nitric oxide synthase (iNOS) and COX-2, indicating a potential mechanism for its anti-inflammatory effects .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Studies have shown that this compound exhibits considerable antibacterial activity.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound displayed MIC values ranging from 40 to 50 µg/mL against several pathogens, including E. faecalis and P. aeruginosa .
  • Comparison with Standard Antibiotics: Its antimicrobial potency was found to be comparable to ceftriaxone, a commonly used antibiotic .

3. Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties as well. Its structural characteristics allow it to interact with various biological targets involved in cancer progression.

Key Findings:

  • Inhibition of Cancer Cell Proliferation: Preliminary studies indicate that the compound can inhibit the proliferation of certain cancer cell lines, although specific IC50 values require further exploration .

Case Studies

A notable case study involved the synthesis and evaluation of multiple derivatives based on the core structure of this compound. These derivatives were tested for their biological activities, revealing that modifications in the substituents significantly influenced their efficacy against inflammatory pathways and microbial growth.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Chloropyridin-3-yl)-2-(pyridin-4-yl)pyrimidine, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated pyridine and pyrimidine precursors. Key steps include nucleophilic substitution (e.g., introducing chloropyridinyl groups) and coupling reactions. Critical parameters include:
  • Temperature : Controlled heating (80–120°C) minimizes side reactions .
  • Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reactivity .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 8.5–9.0 ppm for pyridinyl protons) and confirms substitution patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • Elemental Analysis : Ensures stoichiometric agreement (e.g., C, H, N within ±0.3% of calculated values) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during functionalization of the pyrimidine core?

  • Methodological Answer : Competing reactions (e.g., overhalogenation or ring-opening) can be minimized by:
  • Stoichiometric Control : Limiting excess reagents (e.g., Cl⁻ sources) to prevent multiple substitutions .
  • Protecting Groups : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl for amines) during coupling .
  • In Situ Monitoring : Techniques like TLC or HPLC track reaction progress and adjust conditions dynamically .

Q. What reaction mechanisms are proposed for the functionalization of this compound, particularly in nucleophilic substitution or coupling reactions?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient pyrimidine ring undergoes SNAr at the 4-position, facilitated by electron-withdrawing groups (e.g., Cl) .
  • Buchwald-Hartwig Coupling : Amination reactions proceed via Pd-mediated C-N bond formation, requiring ligands like Xantphos for regioselectivity .
  • Suzuki-Miyaura Coupling : Boronic acid derivatives react with halogenated pyridinyl groups under Pd catalysis (e.g., Pd(OAc)₂) .

Q. How can researchers analyze and resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts or IR absorption bands) when characterizing derivatives?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-chlorophenyl analogs) to validate shifts .
  • Computational Modeling : DFT calculations predict NMR/IR spectra to identify outliers caused by solvent effects or tautomerism .
  • 2D NMR Techniques : COSY and HSQC resolve overlapping signals in complex derivatives .

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